3-((4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol
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Overview
Description
3-((4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a 3-chlorophenyl group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where the 3-chlorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the propanol moiety: The final step involves the attachment of the propanol group to the pyrazolo[3,4-d]pyrimidine core through a suitable linker.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
3-((4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Pharmacology: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Uniqueness
3-((4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol is unique due to its specific substitution pattern and the presence of the propanol moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H17ClN6O |
---|---|
Molecular Weight |
332.79 g/mol |
IUPAC Name |
3-[[4-(3-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H17ClN6O/c1-22-14-12(9-18-22)13(19-11-5-2-4-10(16)8-11)20-15(21-14)17-6-3-7-23/h2,4-5,8-9,23H,3,6-7H2,1H3,(H2,17,19,20,21) |
InChI Key |
UNGBXPWOEUODMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCCCO |
Origin of Product |
United States |
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